![molecular formula C16H17N5O3 B12923650 2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one CAS No. 647831-13-8](/img/structure/B12923650.png)
2,6-Diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidinone core substituted with benzo[d]oxazole and diamino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]oxazole moiety, which is then coupled with a suitable pyrimidinone precursor. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the molecule .
Applications De Recherche Scientifique
2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including potential pharmaceuticals and materials with unique properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound’s potential bioactivity suggests it could be explored as a lead compound for drug development, particularly in the areas of anticancer and antimicrobial research.
Mécanisme D'action
The mechanism of action of 2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4′-Bis(2-benzoxazolyl)stilbene: This compound shares the benzo[d]oxazole moiety and is known for its fluorescence properties.
2-(2,4-Dichloroquinolin-8-yl)benzo[d]oxazole: Another benzo[d]oxazole derivative with potential pharmacological applications.
Uniqueness
2,6-Diamino-5-(5-(benzo[d]oxazol-2-yl)-5-oxopentyl)pyrimidin-4(1H)-one is unique due to its combination of a pyrimidinone core with benzo[d]oxazole and diamino groups. This structural arrangement provides a distinct set of chemical and biological properties that differentiate it from other similar compounds .
Propriétés
Numéro CAS |
647831-13-8 |
|---|---|
Formule moléculaire |
C16H17N5O3 |
Poids moléculaire |
327.34 g/mol |
Nom IUPAC |
2,4-diamino-5-[5-(1,3-benzoxazol-2-yl)-5-oxopentyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C16H17N5O3/c17-13-9(14(23)21-16(18)20-13)5-1-3-7-11(22)15-19-10-6-2-4-8-12(10)24-15/h2,4,6,8H,1,3,5,7H2,(H5,17,18,20,21,23) |
Clé InChI |
FSIHPTDYGKCLAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(O2)C(=O)CCCCC3=C(N=C(NC3=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-3-hydroxy-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12923586.png)
![6-Methyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12923599.png)
![4-(4-Methoxyphenyl)-4H-cyclopenta[C]cinnoline](/img/structure/B12923602.png)

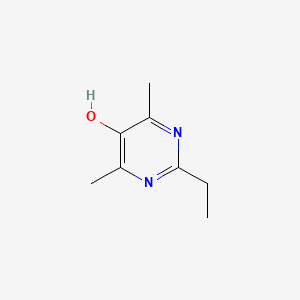

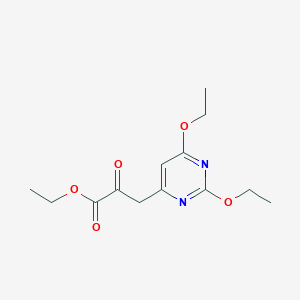
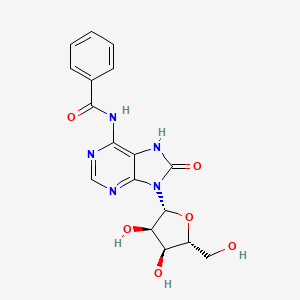
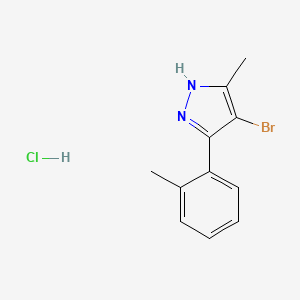
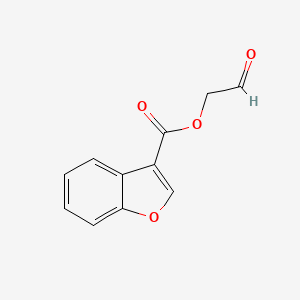
![(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate](/img/structure/B12923630.png)
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12923637.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12923653.png)
![4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12923659.png)
